Cas no 1804259-39-9 (3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile)
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-2007149
- 3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
- 1804259-39-9
- 3-(3-Chloro-4-(trifluoromethoxy)phenyl)propanenitrile
- Benzenepropanenitrile, 3-chloro-4-(trifluoromethoxy)-
- 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile
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- Inchi: 1S/C10H7ClF3NO/c11-8-6-7(2-1-5-15)3-4-9(8)16-10(12,13)14/h3-4,6H,1-2H2
- InChI Key: JNDLZIFHQIXLBH-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CCC#N)OC(F)(F)F
Computed Properties
- Exact Mass: 249.0168260g/mol
- Monoisotopic Mass: 249.0168260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Density: 1.353±0.06 g/cm3(Predicted)
- Boiling Point: 295.8±35.0 °C(Predicted)
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007149-0.05g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 0.05g |
$707.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-0.1g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 0.1g |
$741.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-0.25g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 0.25g |
$774.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-0.5g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 0.5g |
$809.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-1.0g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 1g |
$842.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-2.5g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 2.5g |
$1650.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-5.0g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 5g |
$2443.0 | 2023-05-26 | ||
| Enamine | EN300-2007149-10.0g |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
1804259-39-9 | 10g |
$3622.0 | 2023-05-26 |
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile
Comprehensive Overview of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile (CAS No. 1804259-39-9)
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a specialized organic compound with the CAS number 1804259-39-9, widely recognized in pharmaceutical and agrochemical research. This nitrile derivative features a unique trifluoromethoxy and chloro substitution pattern on its phenyl ring, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular structure combines lipophilicity and electronic effects, which are critical for modulating drug-receptor interactions. Researchers frequently explore its applications in crop protection and medicinal chemistry, aligning with growing interest in sustainable agriculture and targeted therapies.
The compound’s synthetic versatility stems from its propanenitrile backbone, which allows further functionalization via reactions like hydrolysis, reduction, or cyclization. Recent studies highlight its role in developing herbicides and anti-inflammatory agents, addressing global demands for eco-friendly pesticides and precision medicine. Users searching for "nitrile-based agrochemicals" or "trifluoromethoxy phenyl derivatives" often encounter this compound due to its relevance in green chemistry initiatives. Additionally, its low environmental persistence compared to traditional halogenated compounds positions it as a safer alternative.
In pharmaceutical contexts, 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile is investigated for its potential to inhibit enzymatic pathways linked to chronic diseases. Its structure-activity relationship (SAR) is a hot topic in computational chemistry forums, where researchers model its interactions with proteins like kinases or G-protein-coupled receptors (GPCRs). SEO trends reveal queries such as "how to synthesize trifluoromethoxy compounds" or "nitrile applications in drug discovery," reflecting its interdisciplinary appeal. Analytical techniques like HPLC and NMR are essential for characterizing its purity, a common concern among buyers.
From an industrial perspective, scalability and cost-effective synthesis of CAS 1804259-39-9 are frequently discussed. Innovations in catalytic processes and flow chemistry aim to optimize its production while minimizing waste. Environmental regulations increasingly favor compounds with reduced toxicity profiles, further driving interest in this nitrile derivative. Discussions on platforms like ResearchGate often focus on its patent status and supply chain stability, key factors for commercial adoption.
In summary, 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile exemplifies the convergence of agricultural innovation and pharmaceutical R&D. Its multifunctional design addresses contemporary challenges in material science and life sciences, resonating with searches for "advanced chemical intermediates" or "halogenated nitrile uses." As industries prioritize sustainability and efficacy, this compound’s role is poised to expand, supported by robust scientific literature and evolving regulatory frameworks.
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